5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a benzyl substituent at the 1-position of the triazole ring and a 3,4-difluorophenyl group attached via a carboxamide linkage at the 4-position. This scaffold combines a rigid triazole core with halogenated aryl groups, which are known to influence electronic properties, lipophilicity, and target-binding interactions.
Properties
IUPAC Name |
5-amino-1-benzyl-N-(3,4-difluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-7-6-11(8-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMPZUWXDYXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique structural features which include a benzyl group and a difluorophenyl moiety. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
Biological Activity Overview
The biological activity of 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been explored in various contexts, particularly in antimicrobial and anticonvulsant applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these bacteria are indicative of its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in the face of increasing antibiotic resistance.
Anticonvulsant Activity
Research indicates that 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide may also possess anticonvulsant properties. Studies have shown that it modulates specific molecular targets related to seizure activity. The exact mechanism of action remains under investigation but is believed to involve interactions with neurotransmitter systems and ion channels.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural components. Variations in substituents can significantly influence their potency and selectivity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group | Antimicrobial activity similar to the target compound |
| 5-Amino-1-(benzyl)-N-(phenyl)-1H-1,2,3-triazole-4-carboxamide | Benzyl instead of difluorobenzyl | Potentially lower potency against resistant bacteria |
| 5-Amino-1-(pyridinyl)-N-(difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Pyridine ring substitution | Enhanced interaction with specific protein targets |
This table illustrates how modifications in peripheral substituents can lead to variations in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings. Notably:
- A study conducted on Chagas disease demonstrated that derivatives of triazole compounds showed significant suppression of Trypanosoma cruzi burden in mouse models. The most potent derivative exhibited submicromolar activity (pEC50 > 6) .
- Another research focused on the synthesis and characterization of triazole derivatives reported that certain modifications enhanced their antibacterial efficacy while maintaining low toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Triazole Substituents :
- The benzyl group in the target compound provides steric bulk compared to smaller substituents like phenyl () or fluorinated benzyl groups ().
- Halogenated benzyl groups (e.g., 4-bromobenzyl in ) may enhance metabolic stability but increase molecular weight.
Functional Implications: Methoxy groups () increase electron density, which could enhance binding to electron-deficient targets, whereas fluorine atoms improve lipophilicity and membrane permeability . The absence of a 5-amino group in Rufinamide () highlights the critical role of this moiety in the target compound, possibly contributing to solubility or interaction with biological targets.
Physicochemical Properties
- Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., Rufinamide). The 3,4-difluorophenyl group in the target compound may offer balanced lipophilicity compared to highly fluorinated analogs .
- Solubility: The 5-amino group in the target compound could improve aqueous solubility relative to non-amino derivatives (e.g., Rufinamide) .
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield optimization?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted aniline (e.g., 3,4-difluoroaniline) with benzyl isocyanide to form a carboximidoyl chloride intermediate.
- Step 2 : Reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions, often catalyzed by copper(I) iodide, to form the triazole core.
- Key Parameters : Reaction temperature (60–80°C), stoichiometric control of azide reagents, and purification via column chromatography or recrystallization. Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent side reactions .
- Validation : Purity is confirmed using HPLC (>95%) and structural integrity via H/C NMR and HRMS .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H NMR (to confirm aromatic proton environments and amine groups) and C NMR (to verify carbonyl and triazole carbons).
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 385.12 for CHFNO).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary solubility challenges, and what initial formulation strategies can mitigate these issues?
- Challenge : Low aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic benzyl and difluorophenyl groups.
- Strategies :
- Use co-solvents like DMSO (10–20% v/v) for in vitro assays.
- Develop nanoemulsions or liposomal formulations for in vivo studies.
- Synthesize pro-drug derivatives with polar moieties (e.g., phosphate esters) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme inhibition data across different assay conditions?
- Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) and temperature controls (25°C vs. 37°C).
- Orthogonal Validation : Confirm IC values using isothermal titration calorimetry (ITC) for binding affinity and surface plasmon resonance (SPR) for kinetic analysis.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Q. What computational strategies are effective in predicting the binding modes of this compound with target enzymes?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with active-site residues (e.g., hydrogen bonds with Asp189 in carbonic anhydrase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
- Validation : Align docking poses with crystallographic data (e.g., PDB: 3KSZ) and calculate root-mean-square deviation (RMSD) for backbone atoms .
Q. How can crystallographic data from SHELX refinements be reconciled with molecular dynamics simulations to elucidate conformational flexibility?
- SHELX Refinement : Use anisotropic displacement parameters (ADPs) to model thermal motion in crystal structures.
- MD Analysis : Extract RMSD and B-factor plots to compare flexibility of the triazole ring (RMSD <1.5 Å) vs. the benzyl group (RMSD >2.0 Å).
- Integration : Overlay SHELX-derived electron density maps with MD snapshots to identify conserved hydrogen-bonding networks .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve target selectivity?
- Analog Synthesis : Modify substituents on the benzyl (e.g., 4-CF) and difluorophenyl (e.g., 3,5-diCl) groups.
- Biological Screening : Test analogs against panels of related enzymes (e.g., carbonic anhydrase isoforms CA-I vs. CA-II).
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
Methodological Tables
Q. Table 1: Key Characterization Techniques
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| H NMR | 400 MHz, DMSO-, δ 7.2–8.1 ppm | Confirmation of aromatic protons | |
| HRMS | ESI+, [M+H] = 385.12 | Molecular formula validation | |
| HPLC | C18, 70:30 MeOH:HO, 1 mL/min | Purity assessment (>95%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
